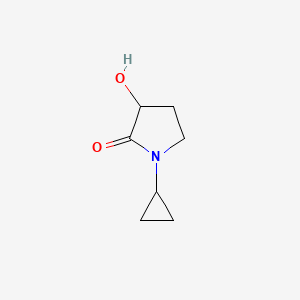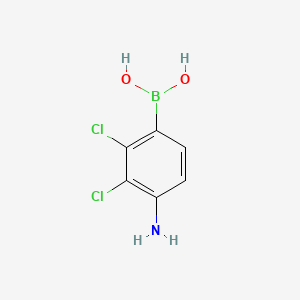![molecular formula C19H16N2O2 B13459904 2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B13459904.png)
2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one is a complex organic compound with a unique tetracyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This is followed by the introduction of the hydroxyethyl and methylamino groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and conditions are typically documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different properties.
Scientific Research Applications
15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tetracyclic structure may also play a role in stabilizing these interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one : Similar in structure but with different substituents.
- 16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one : Lacks the hydroxyethyl and methylamino groups.
Uniqueness
The presence of the hydroxyethyl and methylamino groups in 15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one distinguishes it from other similar compounds. These functional groups enhance its reactivity and potential for interaction with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H16N2O2 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
15-[2-hydroxyethyl(methyl)amino]-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C19H16N2O2/c1-21(9-10-22)16-11-12-5-4-8-15-17(12)18(20-16)13-6-2-3-7-14(13)19(15)23/h2-8,11,22H,9-10H2,1H3 |
InChI Key |
WAXJBWPYRVIWMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC2=C3C(=C1)C=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid](/img/structure/B13459821.png)

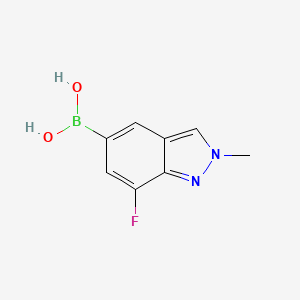
![4-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(trifluoromethyl)benzonitrile](/img/structure/B13459829.png)
![[4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B13459831.png)
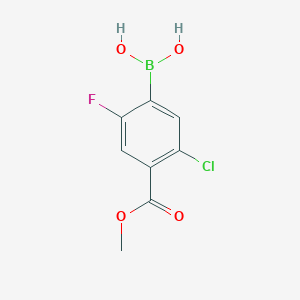
![1-[(1S)-cyclohex-3-en-1-yl]methanamine](/img/structure/B13459842.png)

![Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13459854.png)
![3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13459859.png)
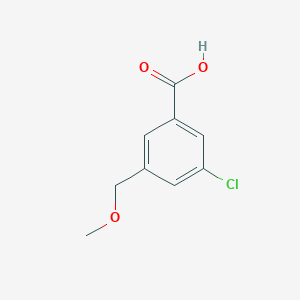
![{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol](/img/structure/B13459874.png)
